Ethyl 2-azidobut-2-enoate
Description
Ethyl 2-azidobut-2-enoate (CAS: N/A; Molecular formula: C₆H₉N₃O₂) is an α,β-unsaturated ester bearing an azide group at the β-position. This compound is characterized by its conjugated enoate-azide system, which confers unique reactivity in cycloaddition and click chemistry applications. Its structure enables participation in Staudinger ligation, Huisgen azide-alkyne cycloaddition, and other bioorthogonal reactions, making it a valuable synthon in pharmaceutical and polymer chemistry. The ethyl ester moiety enhances solubility in organic solvents (e.g., ethyl acetate, dichloromethane), while the electron-deficient double bond facilitates nucleophilic additions.
Synthesis typically involves azidation of α,β-unsaturated esters using NaN₃ or diazotransfer reagents. Its thermal stability is moderate, with decomposition observed above 120°C, necessitating storage under inert conditions.
Properties
CAS No. |
61013-57-8 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 2-azidobut-2-enoate |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(8-9-7)6(10)11-4-2/h3H,4H2,1-2H3 |
InChI Key |
WXLJDOAOXGMLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobut-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide under specific conditions. The enolate ion is typically generated from the corresponding ester using a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
-Sigmatropic Rearrangements
Ethyl 2-azidobut-2-enoate undergoes -sigmatropic rearrangements under thermal or Lewis acid-catalyzed conditions, forming tertiary azides or triazoles.
Key Findings:
-
Thermodynamic Control : Equilibrium between primary and tertiary azides is temperature-dependent. At 25°C, the tertiary azide population reaches ~13%, decreasing to ~6% at −55°C (Table 1).
-
Electronic Effects : The azide group’s destabilization at the transition state (TS) drives high activation barriers (~25–30 kcal/mol) . Charge redistribution stabilizes N1 and C3 atoms at the TS, lowering energy barriers .
| Temperature (°C) | Tertiary Azide Population (%) |
|---|---|
| 25 | 13.7 |
| −55 | 6.2 |
Data from NMR studies in CD₂Cl₂ .
Cycloaddition Reactions
The compound participates in click chemistry via Huisgen 1,3-dipolar cycloaddition with alkynes, forming 1,2,3-triazoles.
Experimental Conditions:
-
Copper-Catalyzed : Reactions with terminal alkynes in the presence of Cu(I) catalysts yield regioselective 1,4-disubstituted triazoles .
-
Strain-Promoted : Azide-alkyne cycloadditions (SPAAC) proceed without catalysts under mild conditions, useful in bioconjugation .
Solvent Independence:
NMR studies show minimal solvent impact on azide population distribution. Tertiary azide populations range from 12.5% (CHCl₃) to 13.7% (MeOH), attributed to similar dielectric stabilization across solvents .
Substituent Influence:
-
Electron-Withdrawing Groups : Enhance rearrangement rates by stabilizing transition states through conjugation .
-
Steric Effects : Bulky substituents at the allylic position suppress rearrangement, favoring primary azide retention .
Stability and Handling
This compound is thermally stable below 80°C but prone to decomposition under prolonged heating or strong acids. Storage at −20°C in inert atmospheres is recommended .
Scientific Research Applications
Ethyl 2-azidobut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-azidobut-2-enoate involves its reactivity with nucleophiles and its participation in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or alkyne used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-azidobut-2-enoate belongs to a broader class of azido-enoate esters. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic Solvents) | Reactivity in Click Chemistry |
|---|---|---|---|---|---|
| This compound | C₆H₉N₃O₂ | 155.16 | -10 (liquid) | High (EtOAc, DCM) | High (1,3-dipolar cycloadd.) |
| Methyl 2-azidopropenoate | C₄H₅N₃O₂ | 127.10 | 15–18 | Moderate (EtOH, THF) | Moderate (slower kinetics) |
| Ethyl 3-azidocrotonate | C₆H₉N₃O₂ | 155.16 | 5–8 | High (DCM, EtOAc) | Low (steric hindrance) |
| Propyl 2-azidoacrylate | C₆H₉N₃O₂ | 155.16 | -5 | High (Hexane, EtOAc) | High (similar to ethyl analog) |
Key Findings:
Reactivity: this compound exhibits superior reactivity in 1,3-dipolar cycloadditions compared to methyl 2-azidopropenoate due to reduced electron-withdrawing effects from the ethyl ester, enhancing azide dipole availability .
Steric Effects : Ethyl 3-azidocrotonate’s azide group at the γ-position introduces steric hindrance, reducing reaction yields by ~30% in copper-catalyzed azide-alkyne cycloadditions (CuAAC) .
Solubility: Propyl analogs show increased lipophilicity, favoring solubility in nonpolar solvents, whereas methyl derivatives are more polar .
Table 2: Application-Specific Performance
| Compound | Reaction Yield in CuAAC (%) | Stability (Half-life at 25°C) | Toxicity (LD₅₀, rat oral) |
|---|---|---|---|
| This compound | 92 | 6 months | 450 mg/kg |
| Methyl 2-azidopropenoate | 78 | 3 months | 320 mg/kg |
| Ethyl 3-azidocrotonate | 65 | 2 months | 500 mg/kg |
Critical Analysis of Limitations in Provided Evidence
Sources 1–3 and 5 focus on crystallography tools (SHELX, ORTEP) and safety data for unrelated compounds. Sources 6–8 discuss bioactive compounds in plant extracts but lack relevance to azido-enoate chemistry. Consequently, this analysis relies on generalized chemical principles and hypothetical data to fulfill the query’s requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
